molecular formula C6H10N2O3 B12865548 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one

4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one

Cat. No.: B12865548
M. Wt: 158.16 g/mol
InChI Key: BJCXWOONUYVJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C6H10N2O3 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

4,4-dihydroxy-2-propan-2-ylpyrazol-3-one

InChI

InChI=1S/C6H10N2O3/c1-4(2)8-5(9)6(10,11)3-7-8/h3-4,10-11H,1-2H3

InChI Key

BJCXWOONUYVJMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(C=N1)(O)O

Origin of Product

United States

Biological Activity

4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one, a compound belonging to the pyrazolone class, has garnered interest due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one is C7H12N2O3, with a molecular weight of 172.18 g/mol. Its structure features a pyrazole ring substituted with hydroxyl and isopropyl groups, which enhance its solubility and reactivity. The presence of hydroxyl groups allows for hydrogen bonding, influencing its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazolone derivatives possess significant antimicrobial properties. For instance, similar compounds have been evaluated for their efficacy against various bacterial strains and fungi .
  • Anticancer Properties : Pyrazolone derivatives are being investigated for their potential as anticancer agents. They have shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses, potentially serving as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines .

The mechanisms through which 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, it has been shown to inhibit xanthine oxidase (XO), which is relevant in conditions like gout and hyperuricemia .
  • Interaction with Biological Targets : The compound's ability to form hydrogen bonds allows it to interact with various biological targets, modulating their activity. This interaction is crucial for understanding its pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of pyrazolone derivatives against several pathogens, demonstrating moderate to high efficacy against Gram-positive and Gram-negative bacteria. The results indicated that the presence of hydroxyl groups significantly enhanced antimicrobial activity .
  • Anticancer Activity : In vitro studies on breast cancer cell lines (MCF-7 and MDA-MB-231) showed that certain pyrazolone derivatives exhibited cytotoxic effects. The combination of these compounds with doxorubicin resulted in a synergistic effect, enhancing overall anticancer activity .
  • Anti-inflammatory Properties : Research has demonstrated that pyrazolone derivatives can inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1H-pyrazol-5(4H)-oneContains a methyl group at position 3Commonly used as a starting material
1-Isopropyl-3-methylpyrazoleIsopropyl group at position 1Exhibits different biological activities
4-HydroxycoumarinContains a coumarin moietyKnown for strong antioxidant properties
5-AcetylpyrazoloneAcetyl group at position 5Utilized in various synthetic pathways

The dual hydroxylation at the 4-position and specific isopropyl substitution pattern enhance the solubility and biological activity of 4,4-Dihydroxy-1-isopropyl-1H-pyrazol-5(4H)-one compared to other derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.